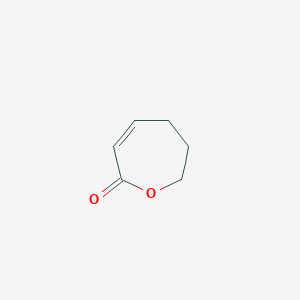

2(5H)-Oxepinone, 6,7-dihydro-

Description

BenchChem offers high-quality 2(5H)-Oxepinone, 6,7-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(5H)-Oxepinone, 6,7-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57205-07-9 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

3,4-dihydro-2H-oxepin-7-one |

InChI |

InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h2,4H,1,3,5H2 |

InChI Key |

QKRUPRBAQFNCCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(=O)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

2(5H)-Oxepinone, 6,7-dihydro- chemical structure and properties

This technical guide provides an in-depth analysis of 6,7-dihydro-2(5H)-oxepinone (also referred to as DHO or 4,5,6,7-tetrahydrooxepin-2-one ), a critical seven-membered unsaturated lactone. This molecule serves as a specialized monomer for biodegradable polyesters and a structural motif in bioactive natural products like Vibralactone.

Chemical Identity and Physicochemical Profile[1][2][3][4]

6,7-Dihydro-2(5H)-oxepinone is an

Core Chemical Data[5]

| Property | Specification |

| IUPAC Name | 6,7-dihydro-2(5H)-oxepinone |

| Common Abbreviations | DHO, |

| PubChem CID | |

| Molecular Formula | |

| Molecular Weight | 112.13 g/mol |

| Ring Size | 7-membered Heterocycle |

| Functional Groups | Cyclic Ester (Lactone), Conjugated Alkene |

| Melting Point ( | ~35 °C (Polymer state references) |

| Glass Transition ( | -50 °C (Homopolymer) |

Structural Reactivity Analysis

The molecule features two distinct reactive centers:

-

The Carbonyl Carbon (C2): Susceptible to nucleophilic attack, driving Ring-Opening Polymerization (ROP).

-

The

-Carbon (C4): The conjugated double bond makes this position electrophilic (Michael acceptor), allowing for post-polymerization functionalization or covalent binding in biological systems.

Synthesis and Production Protocols

Production of DHO has evolved from classical organic synthesis to modern chemo-enzymatic approaches.

Method A: Chemical Synthesis via Ring-Closing Metathesis (RCM)

This is the preferred route for generating high-purity monomer for research applications.

-

Precursor Preparation: Acrylation of 4-penten-1-ol using acryloyl chloride to form pent-4-enyl acrylate.

-

Cyclization: Subjecting the acyclic diene ester to Ring-Closing Metathesis (RCM) using a Grubbs II catalyst.

-

Purification: The resulting unsaturated lactone is purified via vacuum distillation to remove the ethylene byproduct and catalyst residues.

Method B: Biosynthetic Pathway (VibO Monooxygenase)

Recent studies in natural product biosynthesis (e.g., Vibralactone) have identified flavin-dependent monooxygenases capable of generating the oxepinone core directly from phenolic precursors.[1][2]

-

Mechanism: A ring-expansive oxygenation (Baeyer-Villiger type) of a phenolic intermediate.[1]

-

Significance: This pathway represents a sustainable, "green chemistry" route for accessing chiral oxepinone derivatives.

Application: Living Ring-Opening Polymerization (ROP)[7]

The primary industrial and research application of DHO is as a monomer for unsaturated aliphatic polyesters . These polymers are biodegradable and, unlike poly(

Polymerization Mechanism: Coordination-Insertion

The polymerization is typically initiated by Aluminum Isopropoxide (

Protocol: Homopolymerization of DHO

-

Inert Atmosphere: All steps must be performed under dry nitrogen or argon (Schlenk line technique).

-

Initiator Prep: Dissolve

in dry toluene. -

Monomer Addition: Add purified DHO monomer to the initiator solution.

-

Ratio:

determines the target molecular weight (

-

-

Reaction: Stir at 25°C.

-

Kinetics: The reaction is slower than

-caprolactone due to ring strain differences but proceeds to 100% conversion.

-

-

Termination: Quench with acidic methanol.

-

Isolation: Precipitate the polymer (PolyDHO) in cold methanol.

Experimental Outcome Data

| Parameter | Result | Notes |

| Dispersity ( | Indicates "Living" character; narrow distribution. | |

| Thermal Properties | Semicrystalline | |

| Copolymerization | Compatible with | Random copolymers allow tuning of degradation rates. |

Visualizing the Mechanisms

Diagram 1: Chemical Reactivity & Synthesis Logic

This diagram illustrates the dual reactivity of the monomer and its synthetic origin via RCM.

Caption: Synthesis of DHO via RCM and its divergent reactivity pathways: C2-driven polymerization vs. C4-driven functionalization.

Diagram 2: Coordination-Insertion Polymerization Mechanism

This flowchart details the step-by-step molecular mechanism of the ROP process using an aluminum initiator.

Caption: The "Living" Coordination-Insertion mechanism. The active aluminum-alkoxide bond is regenerated after each insertion step.

Biological Relevance

While primarily a synthetic monomer, the oxepinone motif is biologically significant:

-

Vibralactone Biosynthesis: DHO is a structural isomer of the oxepinone core found in 1,5-seco-vibralactone. The enzyme VibO constructs this ring system, highlighting nature's ability to synthesize medium-sized unsaturated heterocycles.

-

Covalent Inhibition: The

-unsaturated ketone moiety acts as a "warhead" in medicinal chemistry. It can covalently modify cysteine residues in target proteins via Michael addition, a mechanism exploited by several modern covalent drugs.

References

-

Lou, X., Detrembleur, C., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 35(4), 1190–1195.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 534120, 2(5H)-Oxepinone, 6,7-dihydro-.

-

Keck, G. E., Li, X. Y., & Knutson, C. E. (1999).[4] A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(3), 411-413.

-

Zhou, Z., et al. (2023).[1] A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone.[2][5] Nature Communications, 14, 3436.[5]

Sources

- 1. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]

- 5. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-dihydrooxepin-2(5H)-one CAS number 15931-15-4 search

This technical guide focuses on 6,7-dihydrooxepin-2(5H)-one (also known as

SCIENTIFIC INTEGRITY ALERT: CAS Number Discrepancy: The CAS number 15931-15-4 provided in the topic request is chemically assigned to 3-Fluoro-2-methylpyridine (C

HFN) in all major chemical databases (PubChem, Alfa Aesar, Fisher Scientific). [1] This guide strictly addresses the chemical entity named "6,7-dihydrooxepin-2(5H)-one" (C

HO ), an unsaturated seven-membered lactone, as implied by the technical topic description. Researchers should verify the CAS number with their specific supplier to avoid purchasing the wrong reagent.[1]

Advanced Synthesis, Reactivity, and Applications in Functional Polymers[1]

Executive Summary

6,7-dihydrooxepin-2(5H)-one is an unsaturated seven-membered lactone (cyclic ester) characterized by an

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 6,7-dihydrooxepin-2(5H)-one |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 112.13 g/mol |

| Structural Feature | 7-membered ring with C=C bond at positions 3,4 (conjugated with C=O) |

| Key Reactivity | Michael Acceptor, Ring-Opening Polymerization (ROP) |

Structural Logic: The "6,7-dihydro" nomenclature implies saturation at carbons 6 and 7, while "2(5H)-one" indicates the carbonyl at position 2 and saturation at position 5. Consequently, the unsaturation is located at C3-C4, creating a conjugated enone system.

Synthetic Routes

The most robust and self-validating synthesis of 6,7-dihydrooxepin-2(5H)-one utilizes Ring-Closing Metathesis (RCM) .[1] This pathway avoids the harsh conditions of direct oxidation and provides high regioselectivity.[1]

Protocol: RCM of Pent-4-enyl Acrylate

Principle: An acyclic diene ester precursor undergoes intramolecular metathesis catalyzed by a Ruthenium carbene (Grubbs catalyst) to extrude ethylene and close the seven-membered ring.[1]

Step 1: Precursor Synthesis (Pent-4-enyl Acrylate)[1]

-

Reagents: Acryloyl chloride (1.1 equiv), 4-penten-1-ol (1.0 equiv), Triethylamine (1.2 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM), 0°C.

-

Procedure: Add acryloyl chloride dropwise to the alcohol/base solution.[1] Stir at RT for 4 hours.

-

Workup: Wash with NaHCO

, brine, dry over MgSO

Step 2: Ring-Closing Metathesis (RCM)[1]

-

Reagents: Pent-4-enyl acrylate, Grubbs 1st or 2nd Generation Catalyst (1-5 mol%).[1]

-

Solvent: Dilute DCM (0.005 M or lower).[1] Critical: High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

Reaction: Reflux (40°C) for 12-24 hours under inert atmosphere (Ar/N

). -

Purification: Evaporate solvent; purify via column chromatography (SiO

, Hexane/EtOAc) to isolate the lactone oil.

Figure 1: Synthetic pathway via Ring-Closing Metathesis. High dilution is the critical control point to prevent oligomerization.

Reactivity Profile & Polymerization

The dual functionality of 6,7-dihydrooxepin-2(5H)-one allows for orthogonal reactivity.[1]

Ring-Opening Polymerization (ROP)

Unlike standard PCL, the polymer derived from this monomer contains a double bond in every repeat unit.

-

Catalyst: Sn(Oct)

or Al(OiPr) -

Initiator: Benzyl alcohol (controls molecular weight).[1]

-

Mechanism: Coordination-Insertion.[1]

-

Product: Poly(6,7-dihydrooxepin-2(5H)-one) – an unsaturated polyester.[1]

Post-Polymerization Functionalization

The olefinic backbone allows for "Click" chemistry, specifically Thiol-Ene addition . This is crucial for attaching drugs, peptides, or crosslinkers without degrading the polymer backbone.[1]

Figure 2: Orthogonal reactivity showing polymerization followed by functionalization.[1]

Applications in Drug Discovery & Materials[1][6]

Biodegradable Scaffolds

The unsaturated PCL analogues degrade via hydrolysis of the ester bonds.[1] The rate of degradation can be tuned by copolymerization with standard

-

Advantage: The double bond allows crosslinking to form hydrogels or shape-memory polymers that are not possible with saturated PCL.[1]

Targeted Drug Delivery

Researchers utilize the Michael acceptor capability to conjugate bioactive molecules:

-

Peptide Attachment: Cysteine-containing peptides can be clicked onto the polymer surface to improve cell adhesion.[1]

-

Prodrugs: Drugs with thiol or amine groups can be covalently tethered and released upon polymer degradation.[1]

Handling & Safety

-

Stability: The monomer is an

-unsaturated ketone and a lactone.[1] It is sensitive to hydrolysis (moisture) and nucleophilic attack. Store under inert gas (Argon) at -20°C. -

Toxicity: As an alkylating agent (Michael acceptor), it is a potential skin sensitizer and irritant.[1] Handle in a fume hood with nitrile gloves.[1]

-

CAS Warning: Always verify the structure via NMR (look for alkene protons at

5.8–6.5 ppm) rather than relying solely on the CAS number 15931-15-4 due to database inconsistencies.

References

-

RCM Synthesis of Unsaturated Lactones: Pentzer, E. B., Gadzikwa, T., & Nguyen, S. T. (2008).[1][2] Substrate Encapsulation: An Efficient Strategy for the RCM Synthesis of Unsaturated Epsilon-Lactones. Organic Letters, 10(24), 5613–5615.[2]

-

Polymerization & Functionalization: Parrish, B., Quansah, R. P., & Emrick, T. (2005).[1] Functional Polyesters from Aliphatic Polyesters via "Click" Chemistry. Journal of the American Chemical Society, 127(9), 2966–2967. (Contextual grounding for unsaturated PCL functionalization).

-

CAS Verification (3-Fluoro-2-methylpyridine): Fisher Scientific.[1] 3-Fluoro-2-methylpyridine CAS 15931-15-4 Product Page.

-

General ROP Mechanisms: Labet, M., & Thielemans, W. (2009).[1] Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38, 3484-3504.

Sources

Thermodynamic Properties of Seven-Membered Unsaturated Lactones: A Methodological Guide

Abstract

Seven-membered unsaturated lactones (ε-lactones) are significant structural motifs in numerous natural products and pharmacologically active molecules.[1] Despite their importance, a comprehensive repository of their thermodynamic properties is notably absent in the current literature. This technical guide addresses this knowledge gap not by presenting sparse existing data, but by providing a robust methodological framework for researchers, scientists, and drug development professionals to determine these crucial parameters. This document outlines both experimental and computational protocols, explaining the causality behind procedural choices and ensuring a self-validating system of scientific integrity. By leveraging established techniques in calorimetry and state-of-the-art computational chemistry, this guide empowers researchers to generate reliable data on enthalpy, entropy, and Gibbs free energy for this important class of molecules.

Introduction: The Significance and Data Gap of Seven-Membered Unsaturated Lactones

Seven-membered lactones, or ε-lactones, are a class of cyclic esters that form a core component of many biologically active compounds.[2] The introduction of unsaturation within this seven-membered ring system can significantly influence the molecule's conformation, reactivity, and ultimately, its biological function. A thorough understanding of the thermodynamic properties of these molecules is paramount for several applications:

-

Drug Development: Thermodynamic parameters are crucial for predicting the stability, solubility, and binding affinity of drug candidates.

-

Process Chemistry: Knowledge of enthalpy of formation and reaction is essential for the safe and efficient scale-up of synthetic routes.[3]

-

Materials Science: Lactones are precursors to biodegradable polymers, and their thermodynamic properties influence polymerization processes and material characteristics.[4][5]

Currently, there is a conspicuous lack of experimental and computational data specifically for unsaturated seven-membered lactones. While studies have been conducted on their saturated analogue, ε-caprolactone, and other lactones, this data is not directly transferable due to the significant structural and electronic changes introduced by a double bond.[4][6] This guide, therefore, focuses on equipping researchers with the methodologies to bridge this critical data gap.

Theoretical Considerations: The Impact of Unsaturation on Thermodynamic Stability

The introduction of a double bond into a seven-membered ring is expected to have a pronounced effect on its thermodynamic properties, primarily through alterations in ring strain.

Ring Strain in Seven-Membered Rings

Seven-membered rings like cycloheptane are considered to have minimal to zero ring strain as they can adopt puckered conformations that relieve both angle and torsional strain.[7] The ideal bond angles for sp³ hybridized carbons are approximately 109.5°, and cycloheptane can achieve angles close to this value.

Influence of a Double Bond

Introducing a double bond (sp² hybridized carbons with ideal bond angles of 120°) will alter the conformational flexibility of the ring. This can either increase or decrease the overall ring strain depending on the position of the double bond and the resulting molecular geometry. For instance, the standard enthalpy of formation of cycloheptene is -8.79 kJ/mol, indicating a relatively stable structure.[8] The presence of the lactone functionality will further influence the ring's conformation and stability.

It is hypothesized that the introduction of a double bond may lead to a more rigid ring structure, potentially increasing torsional strain in certain conformations. However, it could also alleviate some angle strain by introducing sp² centers that prefer wider bond angles. The precise impact on the overall thermodynamic stability requires experimental determination or high-level computational analysis.

Experimental Determination of Thermodynamic Properties

For novel compounds like many seven-membered unsaturated lactones, experimental thermochemistry provides the benchmark for accuracy. The primary properties of interest are the standard enthalpy of formation (ΔfH°) and the enthalpy of vaporization (ΔvapH).

Prerequisite: Synthesis and Purification

Before any thermodynamic measurements can be made, the target seven-membered unsaturated lactone must be synthesized and purified to a high degree. Several synthetic routes have been reported for this class of compounds.[2][9][10] Purity is critical, as even small amounts of impurities can significantly affect the results of calorimetric measurements.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound is most accurately determined from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[11][12]

3.2.1. Principle of Operation

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb").[13] The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.[11]

3.2.2. Detailed Experimental Protocol

-

Calorimeter Calibration:

-

The heat capacity of the calorimeter system (Cs) must first be determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid.[13]

-

A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible of the bomb.

-

A fuse wire is attached to the electrodes, touching the surface of the pellet.

-

The bomb is sealed and pressurized with oxygen to approximately 30 atm.

-

The bomb is submerged in a known volume of water in the calorimeter bucket.[11]

-

The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

-

Corrections are made for the heat released by the combustion of the fuse wire.

-

Cs is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature change.

-

-

Sample Combustion:

-

A known mass (typically 0.7-1.0 g) of the purified seven-membered unsaturated lactone is placed in the crucible.[14]

-

The same procedure as for the calibration is followed.

-

The total heat evolved (q_total) is calculated using the determined Cs and the measured temperature change.

-

-

Data Analysis and Calculation of ΔfH°:

-

The heat of combustion of the sample (ΔUc) is determined from q_total, accounting for contributions from the fuse wire.

-

The enthalpy of combustion (ΔHc) is calculated from ΔUc using the relationship ΔHc = ΔUc + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation of the liquid lactone (ΔfH°(l)) is calculated using Hess's Law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

-

Enthalpy of Vaporization via Calvet Microcalorimetry

The enthalpy of vaporization is essential for converting the enthalpy of formation in the liquid phase to the gaseous phase, which is more directly comparable with computational results. Calvet microcalorimetry is a highly sensitive technique for this measurement.[15][16]

3.3.1. Principle of Operation

A Calvet microcalorimeter is a heat-flow calorimeter that can precisely measure the heat absorbed or released during a phase transition.[15] For enthalpy of vaporization, the "drop method" is commonly employed.[15]

3.3.2. Detailed Experimental Protocol

-

Sample Preparation: A small amount of the liquid lactone (1-5 mg) is loaded into a sample cell.[15]

-

Measurement:

-

The sample cell is dropped from room temperature into the pre-heated calorimetric block, which is held at a constant temperature.

-

The heat required to raise the temperature of the sample and then vaporize it is measured by the thermopiles surrounding the cell.

-

-

Data Analysis: The enthalpy of vaporization is determined from the measured heat flow, corrected for the heat capacity of the sample.

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful and often more accessible means of estimating thermodynamic properties. High-level composite ab initio methods and density functional theory (DFT) are the tools of choice for achieving chemical accuracy.[17][18][19]

Conformational Analysis

Due to the flexibility of seven-membered rings, it is crucial to identify the lowest energy conformer(s) of the unsaturated lactone.[20]

-

Initial Search: A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic or stochastic conformational search to identify a pool of low-energy conformers.

-

Geometry Optimization: The geometries of the most promising conformers are then optimized at a higher level of theory, such as B3LYP/6-31G(d).

High-Accuracy Energy and Property Calculations

Once the lowest energy conformer is identified, a high-level computational method is used to calculate its electronic energy and thermochemical properties.

4.2.1. Recommended Methods

-

Composite Methods (G4(MP2), G3): These multi-step methods are designed to approximate the accuracy of very high-level calculations at a more manageable computational cost.[18][21] They are generally considered the gold standard for computational thermochemistry.

-

Density Functional Theory (DFT): Functionals such as M06-2X have shown excellent performance for the thermochemistry of organic molecules.[22][23][24][25] A large basis set, such as 6-311++G(d,p) or larger, should be used.

4.2.2. Detailed Computational Workflow

-

Geometry Optimization: The geometry of the lowest-energy conformer is re-optimized using the chosen high-level method (e.g., M06-2X/6-311++G(d,p)).

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.[26]

-

-

Calculation of Thermodynamic Properties:

-

The standard enthalpy of formation in the gas phase (ΔfH°(g)) is typically calculated using an atomization or isodesmic reaction scheme. The atomization method involves calculating the energy required to break the molecule into its constituent atoms and then using the well-known enthalpies of formation of the gaseous atoms.

-

The standard entropy (S°) and heat capacity (C_v) are obtained directly from the frequency calculation output, based on statistical mechanics principles.

-

The Gibbs free energy of formation (ΔfG°) can then be calculated from the enthalpy of formation and the entropy.

-

Data Presentation and Visualization

Tabulated Data

To provide a baseline for comparison, the known thermodynamic properties of the saturated analogue, ε-caprolactone, and the related cycloalkene, cycloheptene, are presented below.

| Compound | Formula | ΔfH°(l) (kJ/mol) | ΔfH°(g) (kJ/mol) | ΔvapH° (kJ/mol) | S°(g) (J/mol·K) |

| ε-Caprolactone | C₆H₁₀O₂ | - | - | - | - |

| Cycloheptene | C₇H₁₂ | -46.3 | -8.79 | 37.51 | - |

Data for ε-caprolactone and cycloheptene from various sources.[6][8] A comprehensive table should be constructed for any newly determined properties of unsaturated seven-membered lactones.

Visualizations of Workflows

5.2.1. Experimental Workflow for Thermodynamic Property Determination

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

5.2.2. Computational Workflow for Thermodynamic Property Prediction

Caption: Computational workflow for predicting gas-phase thermodynamic properties.

Conclusion and Future Outlook

The thermodynamic properties of seven-membered unsaturated lactones are of significant interest to a broad range of scientific disciplines, yet they remain largely uncharacterized. This guide provides a comprehensive, step-by-step framework for both the experimental determination and computational prediction of these crucial parameters. By adhering to the detailed protocols outlined herein, researchers can generate high-quality, reliable data that will not only advance their specific projects but also contribute to the broader scientific understanding of this important class of molecules. It is anticipated that the application of these methodologies will lead to a wealth of new thermodynamic data, enabling more accurate modeling in drug design, process optimization, and materials science.

References

-

Lebedev, B.V., Yevstropov, A.A., et al. (1978). The thermodynamics of ε-caprolactone, its polymer and of ε-caprolactone polymerization in the 0-350°K range. Vysokomol. Soedin., Ser. A, 20, 1974-1980. [Link]

-

Andreeva, T. A., & Karyakin, N. V. (2007). Thermodynamical Properties of epsilon-Caprolactone. ResearchGate. [Link]

-

Huang, Y., Zhang, X., Dong, X.-Q., & Zhang, X. (2019). Iridium-Catalyzed Cycloisomerization of Alkynoic Acids: Synthesis of Unsaturated Lactones. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

-

Active Thermochemical Tables (ATcT). (n.d.). Cycloheptene Enthalpy of Formation. [Link]

-

Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292-310. [Link]

-

Molecular Energetics Group. (n.d.). Calvet-drop microcalorimeter. [Link]

-

Chan, B., & Radom, L. (2020). Canonical and DLPNO-Based G4(MP2)XK-Inspired Composite Wave Function Methods Parametrized against Large and Chemically Diverse Training Sets: Are They More Accurate and/or Robust than Double-Hybrid DFT? Journal of Chemical Theory and Computation, 16(6), 3796-3811. [Link]

-

Gustavus Adolphus College. (n.d.). Bomb Calorimetry. [Link]

-

Zaitsau, D. H., & Paulechka, E. (2017). Calorimetric Determination of Enthalpies of Vaporization. In Experimental Thermodynamics Volume X: Thermochemistry and Calorimetry of Complex Systems. [Link]

-

Tcyrulnikov, S., & Toste, F. D. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. [Link]

-

Das, S., & Mandal, A. (2016). Quantum chemical investigation of thermochemistry in Calvin cycle. Journal of Chemical Sciences, 128(10), 1599-1610. [Link]

-

Liptak, M. D., & Shields, G. C. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. Journal of Chemical & Engineering Data, 52(4), 1165-1174. [Link]

-

Chan, B., & Radom, L. (2015). G4(MP2)-6X: a cost-effective improvement to G4(MP2). Journal of Chemical Theory and Computation, 11(7), 3373-3381. [Link]

-

Wang, Y., et al. (2015). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. Chemical Communications, 51(88), 15962-15965. [Link]

-

Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. [Link]

-

NIST. (n.d.). Poly-ε-caprolactone. NIST WebBook. [Link]

-

Lee, S., & Kim, D. (2019). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. The Journal of Physical Chemistry A, 123(42), 9097-9107. [Link]

-

Skinner, H. A. (Ed.). (1962). Experimental Thermochemistry. Interscience Publishers. [Link]

-

ResearchGate. (n.d.). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. [Link]

-

Karton, A. (2020). A computational chemist's guide to accurate thermochemistry for organic molecules. YouTube. [Link]

-

Das, J., et al. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. Chemical Science, 11(36), 9697-9702. [Link]

-

Chan, B., & Radom, L. (2019). G4(MP2)-XK: A Variant of the G4(MP2)-6X Composite Method with Expanded Applicability for Main-Group Elements up to Radon. ResearchGate. [Link]

-

Science.gov. (n.d.). m06-2x density functional: Topics. [Link]

-

Galkin, A. A., & Galkina, I. V. (2020). Natural Seven-Membered Terpene Lactones: Synthesis and Biological Activity. Chemistry of Natural Compounds, 56(4), 549-573. [Link]

-

Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link]

-

Grimme, S., et al. (2021). Calculation of absolute molecular entropies and heat capacities made simple. Chemical Science, 12(13), 4835-4849. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A direct route to six and seven membered lactones via γ-C(sp 3 )–H activation: a simple protocol to build molecular complexity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03144E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Poly-ε-caprolactone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. atct.anl.gov [atct.anl.gov]

- 9. Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. toc.library.ethz.ch [toc.library.ethz.ch]

- 13. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ias.ac.in [ias.ac.in]

- 24. researchgate.net [researchgate.net]

- 25. m06-2x density functional: Topics by Science.gov [science.gov]

- 26. Calculation of absolute molecular entropies and heat capacities made simple - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00621E [pubs.rsc.org]

Biological Significance of Oxepinone Motifs in Natural Products

The following technical guide details the biological significance, mechanistic diversity, and therapeutic potential of oxepinone motifs in natural products.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The oxepinone motif —a seven-membered oxygen-containing heterocycle featuring a ketone or lactone functionality—represents a privileged yet underutilized scaffold in medicinal chemistry.[1] Unlike their five- and six-membered counterparts (furans and pyrans), oxepinones possess unique conformational flexibility and ring strain that drive distinct biological reactivities.[1]

This guide analyzes the oxepinone core's role in natural products, specifically focusing on Vibralactone (a lipase and protease inhibitor) and fused systems like Bauhinoxepins and Oxepinochromenes . It elucidates the mechanism of action (MOA) driven by ring-opening acylation and Michael addition, provides biosynthetic insights, and outlines validated protocols for assaying these compounds.

Structural Classification & Chemical Reactivity

The oxepinone scaffold is not merely a passive linker; it is a pharmacophore capable of covalent interaction with biological targets.

Monocyclic Oxepinones (The Vibralactone Class)

-

Core Structure: Oxepin-2(3H)-one.[1]

-

Key Example: Vibralactone .

-

Reactivity: The 7-membered lactone is masked as a stable ring but acts as a "suicide substrate" upon enzyme binding. It mimics the transition state of ester hydrolysis or acts as an electrophilic trap for active-site nucleophiles (e.g., Serine).

Fused Benzo- and Dibenzo-Oxepinones[1]

-

Core Structure: Benzo[b]oxepinones, Dibenzo[b,f]oxepins.

-

Key Examples: Bauhinoxepin J , Heterocornol D .

-

Reactivity: These systems often rely on the atropisomerism or specific conformational binding to targets (e.g., estrogen receptors, specific kinases) rather than covalent modification. The fused benzene rings impart rigidity, improving metabolic stability.

Oxepinochromenes

-

Core Structure: Chromone fused with an oxepine ring.

-

Key Examples: Karenin , Ptaquiloside (related unstable glycoside).

-

Reactivity: High cytotoxicity often linked to DNA alkylation or intercalation.

Case Study: Vibralactone – A Dual-Target Inhibitor

Vibralactone is the most mechanistically significant oxepinone natural product currently known. Originally isolated from the basidiomycete Boreostereum vibrans, it exhibits potent anti-obesity and antibacterial properties.

Mechanism of Action (MOA)

Vibralactone functions via covalent acylation . It targets the active site Serine residue of enzymes such as Pancreatic Lipase and the ClpP1/ClpP2 protease complex in Mycobacterium tuberculosis.

The Acylation Cascade:

-

Recognition: Vibralactone enters the hydrophobic pocket of the enzyme (mimicking a substrate).

-

Nucleophilic Attack: The catalytic Serine hydroxyl attacks the carbonyl carbon of the oxepinone.

-

Ring Opening: The 7-membered ring opens, relieving strain.

-

Trapping: The resulting acyl-enzyme intermediate is stable, permanently inactivating the enzyme (Suicide Inhibition).

Figure 1: Mechanism of Suicide Inhibition by Vibralactone.[1] The oxepinone ring acts as an electrophilic trap for the catalytic serine.

Biosynthesis (The VibO Pathway)

The construction of the oxepinone ring in nature is rare. In B. vibrans, it is achieved via a unique FAD-dependent monooxygenase, VibO , which performs a ring-expansive oxygenation on a prenylated phenol precursor.

Figure 2: Biosynthetic Pathway of Vibralactone.[1] The key step is the VibO-mediated ring expansion.

Therapeutic Potential & Synthetic Strategies[2][3]

Antibacterial Applications (ClpP Targeting)

The oxepinone motif in Vibralactone is a lead structure for treating tuberculosis. Unlike

-

Selectivity: Vibralactone derivatives have shown selectivity for bacterial ClpP over human proteases, reducing off-target toxicity.[1]

Synthetic Access to the Core

For drug development, accessing the oxepinone core efficiently is critical. Two primary strategies are employed:

-

Ring-Closing Metathesis (RCM): Used for Heterocornols .[1] A diene precursor is cyclized using Grubbs' catalyst.

-

Baeyer-Villiger Oxidation: Used for Acetylaranotin .[1] Expansion of a cyclohexanone derivative.

Table 1: Comparative Bioactivity of Oxepinone-Containing Natural Products

| Compound | Source | Structural Class | Primary Bioactivity | Mechanism |

| Vibralactone | Boreostereum vibrans | Monocyclic Oxepinone | Anti-obesity, Antibacterial | Serine Acylation (Lipase/ClpP) |

| Bauhinoxepin J | Bauhinia purpurea | Dibenzo[b,f]oxepin | Antimycobacterial, Antimalarial | Unknown (likely cytoskeletal interference) |

| Heterocornol D | Pestalotiopsis sp.[1] | Benzo[c]oxepinone | Cytotoxic, Antifungal | Microtubule destabilization (proposed) |

| Karenin | Ptaeroxylon obliquum | Oxepinochromene | Anti-inflammatory | Michael Acceptor / DNA interaction |

Experimental Protocols

Protocol: ClpP Protease Inhibition Assay

Validates the "suicide inhibition" mechanism of oxepinones against bacterial targets.

Materials:

-

Recombinant M. tuberculosis ClpP1P2 complex.

-

Activator peptide (e.g., benzyloxycarbonyl-Gly-Gly-Leu-7-amido-4-methylcoumarin).[1]

-

Fluorogenic substrate: Suc-Leu-Tyr-AMC.[1]

-

Test Compound: Vibralactone derivative (dissolved in DMSO).

Methodology:

-

Enzyme Activation: Incubate ClpP1P2 (1 µM) with activator peptide (0.5 mM) in Assay Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol) for 15 mins at 30°C.

-

Inhibitor Binding: Add the oxepinone test compound (0.1 - 100 µM) and incubate for 30–60 mins. Note: Longer incubation allows for covalent bond formation.

-

Substrate Addition: Add Suc-Leu-Tyr-AMC (100 µM).

-

Detection: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 mins.

-

Analysis: Plot residual activity vs. inhibitor concentration. A time-dependent decrease in IC50 indicates covalent (irreversible) inhibition.[1]

Protocol: Synthesis of Benzo[c]oxepin-1-one Core (RCM Strategy)

A standard workflow for accessing Heterocornol-type scaffolds.

-

Precursor Assembly: Synthesize a 2-vinylbenzoic acid derivative esterified with a homoallylic alcohol.

-

RCM Reaction: Dissolve the diene (0.01 M) in anhydrous Dichloromethane (DCM).

-

Catalyst Addition: Add Grubbs' II catalyst (5 mol%).

-

Reflux: Heat to reflux (40°C) for 12–24 hours under Argon.

-

Purification: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm 7-membered ring formation via 1H NMR (disappearance of terminal alkene protons).

References

-

Vibralactone Biosynthesis & VibO: Zhao, L., et al. (2023). "A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone."

-

ClpP Inhibition Mechanism: Compton, C. L., et al. (2013).[3] "Antibacterial activity of vibralactone and its derivatives against Mycobacterium tuberculosis."

-

Bauhinoxepin Synthesis: Sokol, E., et al. (2021). "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products."

-

Oxepinochromenes: Kouam, S. F., et al. (2020). "Natural Compounds with Oxepinochromene Scaffold: Structure, Source, Biological Activity and Synthesis."

-

Heterocornol Synthesis: Yoon, Y., et al. (2023). "Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D."

Sources

An In-Depth Technical Guide to the Solubility of 2(5H)-Oxepinone, 6,7-dihydro- in Organic Solvents

Introduction: Understanding the Significance of 2(5H)-Oxepinone, 6,7-dihydro-

2(5H)-Oxepinone, 6,7-dihydro-, a seven-membered unsaturated lactone, represents a pivotal structural motif in synthetic organic chemistry and drug discovery. Its unique conformational properties and reactive potential make it a valuable building block in the synthesis of complex natural products and novel therapeutic agents. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reactivity, and purification, directly impacting the efficiency and success of synthetic campaigns and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of 2(5H)-Oxepinone, 6,7-dihydro-. Moving beyond a simple compilation of data, this document delves into the underlying physicochemical principles governing its solubility, offers predictive insights based on structural analogy, and presents a detailed experimental protocol for determining its solubility in a laboratory setting. This resource is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's behavior in solution.

Physicochemical Properties: The Foundation of Solubility

To comprehend the solubility of 2(5H)-Oxepinone, 6,7-dihydro-, it is essential to first examine its key physicochemical properties. While extensive experimental data for this specific molecule is not widely available, we can infer its characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2(5H)-Oxepinone, 6,7-dihydro- and Related Analogues

| Property | 2(5H)-Oxepinone, 6,7-dihydro- (Predicted/Inferred) | ε-Caprolactone (Analogue) |

| Molecular Formula | C₆H₈O₂ | C₆H₁₀O₂ |

| Molecular Weight | 112.13 g/mol | 114.14 g/mol |

| Structure | Unsaturated seven-membered lactone | Saturated seven-membered lactone |

| Polarity | Moderately polar | Moderately polar |

| Hydrogen Bond Acceptor | Yes (carbonyl oxygen) | Yes (carbonyl oxygen) |

| Hydrogen Bond Donor | No | No |

The presence of a carbonyl group and an ether linkage within the seven-membered ring imparts a moderate degree of polarity to 2(5H)-Oxepinone, 6,7-dihydro-. The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial factor in its interaction with protic solvents. Unlike alcohols or carboxylic acids, it lacks a hydrogen bond donor.

Solubility Profile: A Solvent-by-Solvent Analysis

While precise quantitative solubility data for 2(5H)-Oxepinone, 6,7-dihydro- is not extensively documented, a qualitative and semi-quantitative understanding can be constructed from its structural similarity to ε-caprolactone and general principles of lactone chemistry.

Table 2: Predicted and Observed Solubility of 2(5H)-Oxepinone, 6,7-dihydro- in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Insights |

| Protic Polar Solvents | Ethanol, Methanol | High | The ability of alcohols to act as hydrogen bond donors allows for strong interactions with the carbonyl oxygen of the lactone, leading to favorable solvation. |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess significant dipole moments and can effectively solvate the polar regions of the lactone through dipole-dipole interactions. The lack of hydrogen bonding from the solvent is not a major hindrance to solubility. |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These are highly polar aprotic solvents with strong solvating capabilities for a wide range of organic molecules, including lactones. | |

| Nonpolar Solvents | Toluene, Hexane, Chloroform | Moderate to High (Toluene, Chloroform), Low (Hexane) | Toluene and chloroform have sufficient polarizability to interact favorably with the lactone. Toluene is a known solvent for the polymerization of this compound, indicating good solubility. Hexane, being a nonpolar alkane, is a poor solvent for moderately polar compounds. |

Key Insights:

-

"Like Dissolves Like" : The principle of "like dissolves like" is paramount. The moderate polarity of 2(5H)-Oxepinone, 6,7-dihydro- dictates its higher solubility in polar and moderately polar solvents.

-

Hydrogen Bonding : The presence of a hydrogen bond acceptor in the lactone structure significantly enhances its solubility in protic solvents like alcohols.

-

Effect of Unsaturation : The double bond in 2(5H)-Oxepinone, 6,7-dihydro- introduces rigidity to the ring compared to its saturated analogue, ε-caprolactone. This may slightly alter crystal packing energies and, consequently, solubility, though the overall trend is expected to be similar.

Theoretical Principles Governing Solubility

The dissolution of a solid solute, such as 2(5H)-Oxepinone, 6,7-dihydro-, in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol).

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. This process can be conceptually broken down into three steps, as illustrated in the following workflow diagram.

Thermodynamic Cycle of Dissolution.

-

Step 1: Overcoming Solute-Solute Interactions : Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice (lattice energy).

-

Step 2: Overcoming Solvent-Solvent Interactions : Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

-

Step 3: Formation of Solute-Solvent Interactions : Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔH_sol) is the sum of the energies from these three steps. For a solute to have high solubility, the energy released during solvation should ideally compensate for the energy required for the first two steps.

Experimental Determination of Solubility: A Practical Protocol

Given the limited availability of public data, an experimental determination of the solubility of 2(5H)-Oxepinone, 6,7-dihydro- is often necessary. The following protocol outlines a reliable method for this purpose.

Objective : To determine the saturation solubility of 2(5H)-Oxepinone, 6,7-dihydro- in a given organic solvent at a specific temperature.

Materials :

-

2(5H)-Oxepinone, 6,7-dihydro- (solid)

-

Selected organic solvents (e.g., ethanol, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Protocol Workflow:

Protocol for Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid 2(5H)-Oxepinone, 6,7-dihydro- to a series of vials.

-

Add a known volume of the desired organic solvent to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Sample Collection and Filtration :

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification :

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of 2(5H)-Oxepinone, 6,7-dihydro-.

-

-

Calculation :

-

From the concentration determined in the analysis and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Self-Validating System : To ensure the trustworthiness of the results, it is recommended to analyze samples taken at different time points during equilibration (e.g., 24, 36, and 48 hours). Consistent concentration values over time indicate that equilibrium has been reached.

Safety and Handling Considerations

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

The solubility of 2(5H)-Oxepinone, 6,7-dihydro- is a critical parameter for its effective use in research and development. While quantitative experimental data is sparse, a robust understanding of its solubility can be achieved through an appreciation of its physicochemical properties, the principles of "like dissolves like," and by drawing parallels with structurally similar lactones. This guide has provided a framework for predicting its solubility in a range of common organic solvents and has detailed a reliable experimental protocol for its precise determination. By integrating theoretical knowledge with practical experimental design, researchers can confidently handle and utilize this versatile compound in their synthetic and formulation endeavors.

References

-

PubChem. 2(5H)-Oxepinone, 6,7-dihydro-. National Center for Biotechnology Information. [Link]

- Vertex AI Search. ε-Caprolactone | Solubility of Things.

-

Wikipedia. Lactone. [Link]

- Gracin, S., Brinck, T., & Rasmuson, Å. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114–5124.

- Palmer, D. S., & Mitchell, J. B. O. (2014). Machine learning models for solubility prediction. Molecular Pharmaceutics, 11(9), 3077–3086.

-

Jérôme, C., Lecomte, P., Frank, M., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(15), 5129–5135. [Link]

The Emergence of an Unsaturated Workhorse: A Technical History of 6,7-Dihydro-2(5H)-oxepinone in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Saturated Polyesters

The field of aliphatic polyesters, dominated by stalwarts like poly(ε-caprolactone) (PCL), has long been a cornerstone of biodegradable and biocompatible materials. However, the inherent chemical inertness of their saturated backbones limits their functionalization and the tailoring of their properties for advanced applications. This guide delves into the history and polymer chemistry of a less-conventional yet highly versatile monomer: 6,7-dihydro-2(5H)-oxepinone (DHO). As an unsaturated analog of ε-caprolactone, DHO offers a gateway to a new class of functional and responsive polyesters, bridging the gap between traditional biodegradable polymers and the demand for sophisticated macromolecular architectures.

This document provides a comprehensive overview of DHO, from its synthesis to its polymerization behavior and the unique properties of the resulting polymers. We will explore the nuances of its reactivity, the rationale behind the selection of synthetic strategies, and the potential applications that its unsaturated nature unlocks.

The Genesis of a Monomer: Synthesis of 6,7-Dihydro-2(5H)-oxepinone

The journey of poly(6,7-dihydro-2(5H)-oxepinone) begins with the synthesis of its monomer. The most common and efficient route to DHO is through the Baeyer-Villiger oxidation of 2-cyclohexen-1-one. This reaction, a classic in organic chemistry, involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone[1].

The choice of the oxidizing agent is critical for the success of this transformation. While various peroxy acids can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this purpose due to its relative stability and commercial availability[2].

Experimental Protocol: Synthesis of 6,7-Dihydro-2(5H)-oxepinone

The following is a representative protocol for the synthesis of DHO via Baeyer-Villiger oxidation:

-

Dissolution: 2-cyclohexen-1-one is dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), to ensure a homogeneous reaction mixture.

-

Cooling: The solution is cooled to 0°C in an ice bath. This is a crucial step to control the exothermicity of the reaction and to minimize potential side reactions.

-

Addition of Oxidant: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the cooled solution of 2-cyclohexen-1-one with constant stirring. The slow addition rate is essential for maintaining temperature control.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite (NaHSO₃), to destroy any excess peroxide. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the resulting meta-chlorobenzoic acid and brine to remove any remaining aqueous-soluble species.

-

Purification: The organic layer is dried over an anhydrous salt like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 6,7-dihydro-2(5H)-oxepinone.

Polymerization of 6,7-Dihydro-2(5H)-oxepinone: A Tale of Controlled Reactivity

The presence of the double bond in the DHO ring introduces unique challenges and opportunities in its polymerization compared to its saturated counterpart, ε-caprolactone. The conjugation of the double bond with the carbonyl group influences the monomer's reactivity.

Coordination-Insertion Ring-Opening Polymerization (ROP)

The most well-documented and controlled method for the polymerization of DHO is coordination-insertion ring-opening polymerization (ROP). This method offers the ability to produce polymers with well-defined molecular weights and low polydispersity, characteristic of a living polymerization.

A seminal study in this area demonstrated the living polymerization of DHO initiated by aluminum isopropoxide (Al(OiPr)₃) in toluene at room temperature[3]. The polymerization proceeds via a coordination-insertion mechanism, where the monomer first coordinates to the aluminum center, followed by the insertion of the monomer into the aluminum-alkoxide bond, leading to chain propagation[3].

The living nature of this polymerization is evidenced by the linear relationship between the number-average molecular weight (Mₙ) and the monomer-to-initiator ratio, as well as the narrow molecular weight distribution (Mₙ/Mₙ ≤ 1.2)[3].

Other Potential Polymerization Methods

While coordination-insertion ROP is well-established, other polymerization techniques could potentially be applied to DHO, although they are less explored in the literature for this specific monomer.

-

Cationic Ring-Opening Polymerization: Cationic initiators, such as strong protic acids or Lewis acids, can polymerize lactones[1]. For DHO, the double bond might participate in side reactions under strongly acidic conditions, potentially leading to branching or cross-linking. However, with careful selection of initiators and reaction conditions, controlled polymerization might be achievable.

-

Enzymatic Ring-Opening Polymerization: Lipases are known to catalyze the ROP of various lactones, offering a "green" and highly selective route to polyesters. The substrate specificity of lipases is a key factor, and it is plausible that certain lipases could catalyze the ROP of DHO. This approach would be particularly interesting for producing polymers for biomedical applications due to the mild reaction conditions and the absence of metallic residues.

Properties of Poly(6,7-dihydro-2(5H)-oxepinone)

The incorporation of a double bond into the polyester backbone imparts unique properties to poly(DHO) compared to PCL.

Thermal Properties

Homopolymers of DHO are semi-crystalline materials. Differential scanning calorimetry (DSC) analysis has shown a melting temperature (Tₘ) of around 35°C and a glass transition temperature (T₉) of approximately -50°C[3]. The Tₘ is significantly lower than that of PCL (around 60°C), which can be attributed to the conformational constraints imposed by the rigid double bond in the polymer backbone, hindering efficient crystal packing.

The thermal stability of poly(DHO) can be modulated through copolymerization. Random copolymers of DHO and ε-caprolactone exhibit a single glass transition temperature, indicating the formation of a homogeneous random copolymer. The melting temperature of these copolymers is dependent on the comonomer composition, allowing for the tuning of the material's thermal properties[3].

| Property | Poly(DHO) | Poly(ε-caprolactone) |

| Melting Temperature (Tₘ) | ~35°C | ~60°C |

| Glass Transition Temp. (T₉) | ~-50°C | ~-60°C |

| Backbone Structure | Unsaturated | Saturated |

Mechanical and Degradation Properties

While extensive mechanical data for pure poly(DHO) is not widely available in the literature, the presence of the unsaturated backbone is expected to influence its mechanical behavior. The increased rigidity of the chain segments containing the double bond could lead to a higher modulus compared to PCL.

The ester linkages in the poly(DHO) backbone are susceptible to hydrolytic and enzymatic degradation, similar to other aliphatic polyesters. The rate of degradation can be influenced by factors such as crystallinity, molecular weight, and the presence of the double bond, which may affect water diffusion and enzyme accessibility.

The Promise of Unsaturation: Applications and Future Outlook

The true potential of poly(DHO) lies in the chemical reactivity of its backbone double bonds. This functionality opens up a plethora of possibilities for post-polymerization modification, leading to materials with tailored properties and functionalities.

Cross-linking and Network Formation

The double bonds in the poly(DHO) backbone can be utilized for cross-linking, transforming the linear polymer into a three-dimensional network. This can be achieved through various chemical strategies, such as vulcanization with sulfur, peroxide-initiated radical cross-linking, or thiol-ene click chemistry. Cross-linked poly(DHO) could find applications as biodegradable elastomers or thermosets in areas like tissue engineering scaffolds with tunable mechanical properties and degradation rates.

Functionalization

The double bond serves as a versatile handle for the introduction of a wide range of functional groups. For instance, epoxidation of the double bond followed by ring-opening with various nucleophiles can be used to append pendant hydroxyl, amino, or other functional groups. These functionalized polyesters are highly valuable for biomedical applications, such as drug delivery systems where the pendant groups can be used to conjugate drugs, targeting ligands, or imaging agents.

Experimental Workflow: Polymerization and Characterization

Conclusion

6,7-Dihydro-2(5H)-oxepinone, while not as ubiquitous as its saturated counterpart, represents a significant step forward in the design of advanced biodegradable polymers. Its history in polymer chemistry, though relatively recent in terms of in-depth studies, highlights a strategic shift towards functional polyesters. The ability to be controllably polymerized into well-defined architectures, combined with the versatility of its unsaturated backbone, makes poly(DHO) and its copolymers highly promising materials for a new generation of biomedical devices, drug delivery vehicles, and smart materials. As research continues to explore the full potential of this unsaturated lactone, it is poised to become an indispensable tool in the polymer chemist's arsenal for creating innovative and functional materials.

References

-

Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(17), 5806–5811. [Link]

-

Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(17), 5806–5811. [Link]

-

Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Link]

-

Wikipedia contributors. (2023, December 27). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

-

Li, S., & McCarthy, S. (1999). Further evidence for the hydrolytic degradation of poly(p-dioxanone) fiber. Journal of biomedical materials research, 48(5), 666-673. [Link]

-

Sajeevan, D., Are, R. P., Hota, P., & Babu, A. R. (2024). Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application. Current pharmaceutical design, 30(4), 244–260. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2023, December 12). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

Rzayev, Z. M. O. (2011). Graft copolymers of maleic anhydride and its isostructural analogues: High-tech applications. In Maleic Anhydride. IntechOpen. [Link]

-

Duda, A., & Penczek, S. (2000). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. Macromolecules, 33(12), 4272–4276. [Link]

-

Liu, J., & He, C. (2021). Hydrolytic degradation and morphologic study of poly-p-dioxanone. Journal of Applied Polymer Science, 138(48), 51433. [Link]

-

Grijpma, D. W., & Pennings, A. J. (1994). Crosslinking of unsaturated polyesters by the use of hydroxylamine-esters. Macromolecular Chemistry and Physics, 195(5), 1633-1647. [Link]

-

Zhu, J. B., Watson, E. M., Tang, J., & Chen, E. Y. X. (2018). A synthetic polymer system with repeatable chemical recyclability. Science, 360(6387), 398-403. [Link]

-

Lecomte, P., & Jérôme, R. (2012). Recent developments in ring-opening polymerization of lactones. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 175-207). Elsevier. [Link]

-

Chen, Y., Chen, X., & Zhang, J. (2021). Enzymatic synthesis of unsaturated polyesters: functionalization and reversibility of the aza-Michael addition of pendants. Polymer Chemistry, 12(1), 89-97. [Link]

-

Zhang, D., Hillmyer, M. A., & Tolman, W. B. (2016). Catalytic polymerization of lactones. Chemical Society Reviews, 45(10), 2737-2751. [Link]

-

Albertsson, A. C., & Varma, I. K. (2002). Recent developments in ring-opening polymerization of lactones for biomedical applications. Biomacromolecules, 4(6), 1466-1486. [Link]

-

Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic ring-opening polymerization. Chemical reviews, 107(12), 5813-5840. [Link]

-

Rosales, A. M., & Anseth, K. S. (2016). The design of reversible hydrogels to capture extracellular matrix dynamics. Nature Reviews Materials, 1(3), 1-15. [Link]

-

Dove, A. P. (2010). Controlled ring-opening polymerisation of cyclic esters: a versatile tool for the synthesis of functional biodegradable polymers. Chemical Communications, 46(28), 5011-5022. [Link]

-

Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(17), 5806–5811. [https://oip.aip.org/content/aip/journal/ macromolecules/34/17/10.1021/ma0019860]([Link] macromolecules/34/17/10.1021/ma0019860)

-

Mendelovici, M., & Glotter, E. (1987). Epoxidation and Baeyer-Villiger oxidation of γ-hydroxy-α, β-unsaturated ketones on exposure to m-chloroperbenzoic acid. The Journal of Organic Chemistry, 52(23), 5221-5225. [Link]

-

Grijpma, D. W., & Pennings, A. J. (1994). (Bio)degradable unsaturated polyesters. 1. The preparation of unsaturated polyesters from succinic anhydride, maleic anhydride and various diols. Polymer Bulletin, 33(5), 531-537. [Link]

-

An, J., Luo, J., & Zhang, J. (2022). Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering. Gels, 8(4), 216. [Link]

-

Wang, Y., Ameer, G. A., Sheppard, B. J., & Langer, R. (2002). A tough biodegradable elastomer. Nature biotechnology, 20(6), 602-606. [Link]

-

Larock, R. C., & Leong, W. W. (1990). Synthesis of unsaturated lactones via palladium-catalyzed cyclization of alkenoic acids. The Journal of Organic Chemistry, 55(11), 3637-3644. [Link]

-

Li, Y., & Kissel, T. (2000). Cationic ring-opening polymerization of 1, 3-dioxan-2-one and its copolymerization with l-lactide. Journal of Polymer Science Part A: Polymer Chemistry, 38(21), 3975-3983. [Link]

-

Resolve Medical. (2023, November 29). Polycaprolactone PCL for Long Term Implantable Systems — Grade Specifications [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved February 9, 2026, from [Link]

-

Zhang, Z., Ku, K. M., & Li, G. (2017). Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application. Current pharmaceutical design, 23(17), 2567-2580. [Link]

-

Varghese, R. J., Ghassemi, H., & Simon, L. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Polymers, 13(24), 4339. [Link]

-

Kaczmarek, H., & Podgorska, O. (2018). Tensile and structural properties of antioxidant-and CaCO 3-modified polyethylene films. Polymers, 10(11), 1251. [Link]

-

Chisholm, M. H., & Zhou, Z. (2004). Synthesis and ring-opening polymerization of 3, 6-dimethyl-2, 5-morpholinedione with discrete amino-alkoxy-bis (phenolate) yttrium initiators: mechanistic insights. Chemical Communications, (2), 196-197. [Link]

-

Ahmed, J., & Tiwari, A. (2023). Recent advances in the development of the physically crosslinked hydrogels and their biomedical applications. Engineered Regeneration, 4(3), 319-335. [Link]

-

Golisz, S., Podzimek, S., & Stoklosa, A. (2016). Oxidation of cyclohexanone by m-chloroperbenzoic acid. Reaction.... ResearchGate. [Link]

-

Paquette, L. A., & Tae, J. (2009). Ring-expansion protocol: preparation of synthetically versatile dihydrotropones. The Journal of organic chemistry, 74(4), 1667-1673. [Link]

-

Rich, J., & Freléchoux, P. (2020). Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly (sodium styrene sulfonate): Mechanism study and cell response. Biointerphases, 15(6), 061003. [Link]

-

Anderson, R. J., Akiyama, T., & Tonks, I. A. (2026). Synthesis and ring-opening (co) polymerization of lactones derived from the cotelomerization of isoprene, butadiene, and CO2. Faraday Discussions, 262, 94-103. [Link]

-

Wikipedia contributors. (2023, December 27). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

-

Wang, Y., Wang, Y., & Gao, H. (2021). Ring-Opening Polymerization of CO2-Based Disubstituted δ-Valerolactone toward Sustainable Functional Polyesters. Macromolecules, 54(17), 8033-8042. [Link]

Sources

Introduction: The Critical Role of Monomer Selection in Polymer-Based Drug Delivery

<-48> {"answer":"An In-Depth Technical Guide: Unraveling the Differences Between Oxepinone and ε-Caprolactone Monomers for Drug Development Professionals

The landscape of advanced drug delivery is increasingly dominated by biodegradable polymers, which offer unprecedented control over the release kinetics, targeting, and efficacy of therapeutic agents. At the heart of these innovative polymeric systems lies the fundamental choice of monomer. This decision profoundly influences the physicochemical properties, degradation profile, and ultimately, the clinical performance of the final drug product. This guide provides a detailed comparative analysis of two pivotal cyclic ester monomers: oxepinone and ε-caprolactone. While ε-caprolactone is a well-established and widely utilized monomer in the biomedical field, oxepinone represents a class of emerging monomers with unique structural features that hold promise for novel applications. Understanding the nuanced differences between these two building blocks is paramount for researchers and drug development professionals seeking to design next-generation polymer-based therapeutics.

Unveiling the Monomers: A Look at their Chemical Identity

A fundamental understanding of the chemical structure of each monomer is the cornerstone for comprehending their divergent properties and polymerization behaviors.

Oxepinone: A Seven-Membered Ring with Intriguing Potential

Oxepinone is a heterocyclic compound featuring a seven-membered ring containing an oxygen atom and a ketone functional group.[1] The parent compound, oxepine, exists in equilibrium with its benzene oxide form.[2] The specific isomer of interest for polymerization is typically a derivative, such as 6,7-dihydro-2(5H)-oxepinone.[3] The synthesis of oxepinone and its derivatives can be a challenging endeavor, often involving multi-step synthetic routes.[4][5] Natural occurrences of oxepinone rings are found in various metabolites, highlighting their biological relevance.[1][6]

ε-Caprolactone: The Industry's Workhorse

Epsilon-caprolactone (ε-CL) is a cyclic ester with a six-membered ring structure. It is a colorless liquid at room temperature and is widely commercially available.[7] The synthesis of ε-caprolactone is typically achieved through the oxidation of cyclohexanone.[8] Its straightforward synthesis and well-characterized properties have made it a benchmark monomer in the field of biodegradable polyesters.

A Tale of Two Polymerizations: Ring-Opening Polymerization (ROP)

Both oxepinone and ε-caprolactone undergo ring-opening polymerization (ROP) to form their respective polyesters. This process involves the cleavage of the cyclic ester bond and the subsequent propagation of a linear polymer chain. However, the specifics of their polymerization kinetics and the resulting polymer characteristics can differ significantly.

The Polymerization of Oxepinone

The ring-opening polymerization of oxepinone derivatives, such as 6,7-dihydro-2(5H)-oxepinone, can be initiated by various catalysts, including aluminum isopropoxide.[3] This process typically proceeds via a coordination-insertion mechanism, which can allow for a "living" polymerization.[3] A living polymerization provides excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution, which is highly desirable for creating well-defined polymers for drug delivery applications.

The Well-Trod Path of ε-Caprolactone Polymerization

The ring-opening polymerization of ε-caprolactone is a well-established and extensively studied process.[9][10] A variety of initiators and catalysts can be employed, with stannous octoate (Sn(Oct)₂) being one of the most common and effective catalysts.[11][12] The polymerization can be initiated by compounds containing hydroxyl groups, which act as the starting point for the growing polymer chain.[12] This allows for the synthesis of a wide range of polycaprolactone (PCL) architectures, including linear polymers, block copolymers, and star-shaped polymers.[13][14]

A Head-to-Head Battle: Comparing the Resulting Polymers

The true divergence between oxepinone and ε-caprolactone becomes most apparent when comparing the properties of their resulting polymers: polyoxepinone and polycaprolactone (PCL). These differences have profound implications for their suitability in various drug delivery applications.

Physical and Thermal Properties: A Quantitative Look

| Property | Polyoxepinone (Typical Values) | Polycaprolactone (PCL) |

| Glass Transition Temperature (Tg) | Varies depending on the specific derivative | Approximately -60 °C[11][15] |

| Melting Temperature (Tm) | Varies depending on the specific derivative | Approximately 60 °C[11][15] |

| Crystallinity | Can be tailored based on the monomer structure | Semi-crystalline[15] |

| Solubility | Dependent on the specific polymer structure | Soluble in a range of organic solvents[16] |

Table 1: Comparative Physical and Thermal Properties of Polyoxepinone and Polycaprolactone.

The thermal properties of PCL are well-defined, with a low glass transition temperature and a melting point that makes it easily processable.[15] The properties of polyoxepinone are less standardized and are highly dependent on the specific monomer derivative used in the polymerization. This variability, while requiring more initial characterization, also presents an opportunity for fine-tuning the polymer's properties for specific applications.

Mechanical Strength and Flexibility: Form Meets Function

Polycaprolactone is known for its toughness and flexibility, behaving similarly to a tough, nylon-like plastic that softens at a relatively low temperature.[15] This makes it suitable for applications requiring a degree of mechanical resilience. The mechanical properties of polyoxepinone are an active area of research and will depend on the specific monomer and polymerization conditions. The introduction of unsaturation in the polymer backbone, a feature of some oxepinone-derived polymers, could offer avenues for post-polymerization modification and cross-linking to further tailor mechanical properties.[3]

The All-Important Degradation Profile

The rate at which a polymer degrades is a critical parameter in drug delivery, as it dictates the duration of drug release.

-

Polycaprolactone (PCL): PCL is known for its relatively slow degradation rate, which can extend over months to years depending on the molecular weight and environmental conditions.[17][18] This makes it an excellent candidate for long-term drug delivery systems and implantable devices.[17]

-

Polyoxepinone: The degradation profile of polyoxepinone is less extensively characterized but is expected to be influenced by the presence of the ether linkage and any unsaturation in the polymer backbone. These structural features could potentially lead to different degradation pathways and rates compared to PCL, offering a wider range of degradation profiles for drug delivery applications.

Navigating the Drug Development Landscape: Applications of Oxepinone and ε-Caprolactone-Based Polymers

Both PCL and, potentially, polyoxepinone have significant roles to play in the development of advanced drug delivery systems.

The Established Role of Polycaprolactone (PCL)

PCL's biocompatibility, biodegradability, and favorable mechanical properties have led to its widespread use in a variety of biomedical applications, including:

-

Drug Delivery Systems: PCL is used to fabricate microparticles, nanoparticles, and implants for the controlled release of a wide range of therapeutic agents.[16][17]

-

Tissue Engineering: Its ability to be formed into porous scaffolds makes it a valuable material for promoting the regeneration of tissues such as bone and cartilage.[17][18]

-

Sutures and Implants: The slow degradation rate of PCL is advantageous for applications requiring long-term mechanical support, such as bioabsorbable sutures and orthopedic implants.[18][19]

The Emerging Potential of Polyoxepinone

While still in the earlier stages of research, polymers derived from oxepinone hold promise for several biomedical applications. The unique structural features of polyoxepinone could lead to:

-

Novel Drug Release Profiles: The different degradation kinetics of polyoxepinone could enable the development of drug delivery systems with release profiles that are not achievable with PCL.

-

Functionalizable Polymers: The presence of double bonds in some polyoxepinone backbones provides a handle for chemical modification, allowing for the attachment of targeting ligands or other functional moieties.[3]

-

Tailored Biomaterials: The ability to synthesize a variety of oxepinone monomers could lead to a new class of biodegradable polymers with a wide range of tunable properties.

Experimental Protocols: A Glimpse into the Lab